M8891 Enantiomeric Potency Differential: 10.4-Fold Higher MetAP2 Inhibition Versus (R)-Enantiomer MSC2492281
M8891 is the active (S)-enantiomer (eutomer) of the chiral molecule. In a direct head-to-head MetAP2 biochemical assay, M8891 inhibited MetAP2 enzymatic activity with an IC50 of 54 nM, whereas the less active (R)-enantiomer MSC2492281 (distomer) required an IC50 of 560 nM to achieve equivalent inhibition [1]. This stereochemistry-dependent potency differential of 10.4-fold is documented in concentration–response curves from the same experimental system, confirming that procurement of the correct enantiomer is non-negotiable for reproducing published activity data [1].
| Evidence Dimension | MetAP2 enzymatic inhibition potency (biochemical assay) |
|---|---|
| Target Compound Data | M8891 IC50 = 54 nM |
| Comparator Or Baseline | MSC2492281 ((R)-enantiomer) IC50 = 560 nM |
| Quantified Difference | 10.4-fold higher potency for M8891 |
| Conditions | MetAP2 biochemical assay; concentration–response curve analysis |
Why This Matters
This data directly informs enantiomeric purity requirements for procurement: use of the (R)-enantiomer or racemic mixtures will produce quantitatively different experimental outcomes, invalidating dose-response relationships and target engagement conclusions from published literature.
- [1] Friese-Hamim M, Ortiz Ruiz MJ, Bogatyrova O, Keil M, Rohdich F, Blume B, et al. Novel Methionine Aminopeptidase 2 Inhibitor M8891 Synergizes with VEGF Receptor Inhibitors to Inhibit Tumor Growth of Renal Cell Carcinoma Models. Mol Cancer Ther. 2023;23(2):159-173. Figure 1B. PMID: 37940144. View Source
